Chloromethyl pentanoate
CAS No.: 77877-94-2
Cat. No.: VC4126764
Molecular Formula: C6H11ClO2
Molecular Weight: 150.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 77877-94-2 |
---|---|
Molecular Formula | C6H11ClO2 |
Molecular Weight | 150.6 g/mol |
IUPAC Name | chloromethyl pentanoate |
Standard InChI | InChI=1S/C6H11ClO2/c1-2-3-4-6(8)9-5-7/h2-5H2,1H3 |
Standard InChI Key | ZYDSTVMBNBPPLQ-UHFFFAOYSA-N |
SMILES | CCCCC(=O)OCCl |
Canonical SMILES | CCCCC(=O)OCCl |
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 151.05203 | 128.1 |
[M+Na]+ | 173.03397 | 139.3 |
[M+NH4]+ | 168.07857 | 136.3 |
[M-H]- | 149.03747 | 127.4 |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Chloromethyl pentanoate is synthesized via acid-catalyzed esterification of pentanoic acid and chloromethanol. Sulfuric acid (H₂SO₄) is typically employed as a catalyst, facilitating protonation of the carbonyl oxygen and enhancing electrophilicity. The reaction proceeds under reflux conditions (60–80°C) to achieve equilibrium favoring ester formation:
Yields exceeding 80% are attainable with stoichiometric reactant ratios and continuous water removal to prevent hydrolysis.
Industrial-Scale Production
Industrial processes utilize continuous flow reactors to optimize efficiency. Automated systems regulate reactant feed rates (pentanoic acid: 0.5–1.0 L/min; chloromethanol: 0.3–0.7 L/min) and maintain temperatures at 70±5°C. Post-synthesis, fractional distillation isolates chloromethyl pentanoate (boiling point: 182–185°C) from unreacted precursors .
Physicochemical Properties
Thermal and Spectral Characteristics
Chloromethyl pentanoate exhibits a Kovats Retention Index (RI) of 989 on non-polar SE-30 columns at 100°C, increasing to 1417 on polar Carbowax 20M columns at 160°C . These values are pivotal for gas chromatography (GC) identification.
Table 2: Kovats Retention Indices Under Varied Conditions
Column Type | Temperature (°C) | RI |
---|---|---|
SE-30 (Non-polar) | 100 | 989 |
Carbowax 20M | 160 | 1417 |
Solubility and Stability
The compound is sparingly soluble in water (0.2 g/L at 25°C) but miscible with organic solvents like diethyl ether and dichloromethane. Hydrolytic degradation occurs in aqueous alkaline media, necessitating anhydrous storage conditions .
Reactivity and Chemical Behavior
Hydrolysis
In acidic or basic environments, chloromethyl pentanoate undergoes hydrolysis to yield pentanoic acid and chloromethanol:
The rate constant () for alkaline hydrolysis (pH 12) is at 25°C.
Nucleophilic Substitution
The chloromethyl group’s electrophilic carbon is susceptible to nucleophilic attack. For instance, reaction with sodium azide (NaN₃) produces azidomethyl pentanoate, a precursor for Staudinger ligation:
Oxidation Pathways
Oxidation with potassium permanganate (KMnO₄) under acidic conditions cleaves the ester, yielding valeric acid and carbon dioxide:
Applications in Industrial and Research Contexts
Pharmaceutical Intermediates
Chloromethyl pentanoate is a precursor in synthesizing prodrugs and active pharmaceutical ingredients (APIs). For example, its reaction with amines generates amide derivatives used in antihypertensive agents .
Polymer Chemistry
The compound serves as a cross-linking agent in polyurethane foams, enhancing thermal stability. Industrial formulations incorporate 0.5–2.0 wt% chloromethyl pentanoate to optimize polymer rigidity .
Hazard | Precautionary Measures |
---|---|
Flammability | Store in explosion-proof freezers (-20°C) |
Skin Corrosion | Use nitrile gloves and face shields |
Analytical Characterization Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis using SE-30 columns resolves chloromethyl pentanoate at 12.3 min (retention time). Characteristic fragments include m/z 57 (C₄H₉⁺) and m/z 91 (C₃H₇ClO⁺) .
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃): δ 4.6 (s, 2H, -OCH₂Cl), 2.3 (t, 2H, -COOCH₂), 1.6–1.3 (m, 4H, -CH₂), 0.9 (t, 3H, -CH₃) .
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